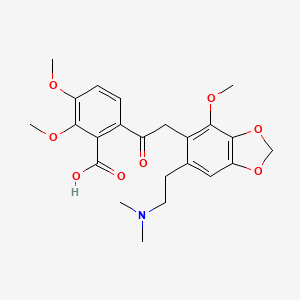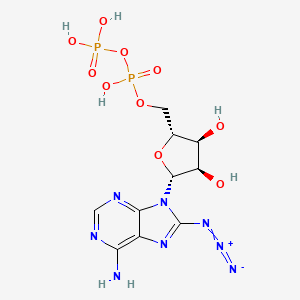![molecular formula C14H11NO2S B1202731 5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid CAS No. 333312-09-7](/img/structure/B1202731.png)
5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H11NO2S and its molecular weight is 257.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Induced Synthesis
A series of thieno[2,3-b]quinoline-2-carboxylic acids and their alkyl esters were synthesized using microwave irradiation. This method involved the condensation of 2-chloro-3-formyl quinolines with thioglycolic acid/alkyl esters, demonstrating the compound's ability to form under certain conditions and its potential use in various chemical synthesis processes (Raghavendra, Naik, & Sherigara, 2006).
Synthesis of Derivatives
Thieno[2,3-b]quinoline derivative 5 was synthesized and used to produce a range of derivatives including quinolino[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives and pyrido[2′,3′:4,5]thieno[2,3-b]quinoline derivatives. This illustrates the versatility of the base compound in the creation of various complex molecules, some of which showed inhibitory activity against Saccharomyces Cerevisiae (El-Gaby, Abdel-Gawad, Ghorab, Heiba, & Aly, 2006).
Novel Synthesis Methods
An efficient microwave-assisted synthesis of thieno[2,3-b]quinolines was developed under solvent-free conditions. This method highlights the compound's ability to be synthesized in an environmentally friendly and efficient manner, which can be crucial for large-scale production (Nandeshwarappa, Aruna Kumar, Naik, & Mahadevan, 2005).
Biological Activity and Medical Applications
Antibacterial and Antifungal Activities
Quinoline derivatives, including thieno[2,3-b]quinoline-2-carboxylic acid, have been shown to display a wide spectrum of biological activities. They possess antibacterial, antifungal, antiparasitic, antiviral, cytotoxic, and anti-inflammatory activities. This broad spectrum of activity makes these compounds potentially valuable for the development of new therapeutic agents (Ahmed & Daneshtalab, 2012).
Antioxidant and Anti-Inflammatory Evaluation
Novel thieno[2,3-b]quinoline-2-carboxylic acid derivatives were prepared and evaluated for their antioxidant and anti-inflammatory activities. Some of these compounds showed significant activity, which indicates their potential use in the treatment of diseases caused by oxidative stress and inflammation (Mahajan, Nikam, Asrondkar, Bobade, & Gill, 2017).
Antitumor Activities
Derivatives of thieno[2,3-b]quinolines have been synthesized and evaluated for their antitumor activities. These studies provide a basis for the use of these compounds in the development of new cancer therapies. The structural variations in these compounds play a significant role in their biological activity, highlighting the importance of chemical modifications for enhancing therapeutic effectiveness (DoganKoruznjak et al., 2002).
Mechanism of Action
Target of Action
Quinoline compounds, which include this compound, have demonstrated activity against hemoglobin degradation .
Mode of Action
It is known that quinoline compounds can inhibit the process of hemoglobin degradation
Biochemical Pathways
Given its potential role in inhibiting hemoglobin degradation, it may impact pathways related to this process .
Result of Action
Its potential role in inhibiting hemoglobin degradation suggests that it may have effects at both the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with antioxidative defense enzymes and lipid membranes, particularly in Plasmodium berghei-infected erythrocytes
Cellular Effects
The effects of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the antioxidative defense mechanisms and lipid membranes in Plasmodium berghei-infected erythrocytes . These effects indicate that 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid can modulate cellular responses to oxidative stress and potentially alter cellular metabolism.
Molecular Mechanism
At the molecular level, 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid exerts its effects through various binding interactions with biomolecules. It has been shown to interact with antioxidative defense enzymes, which may lead to enzyme inhibition or activation . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions highlight the potential of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid as a modulator of cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound can maintain its stability over time, allowing for prolonged observation of its effects on cells
Dosage Effects in Animal Models
The effects of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid vary with different dosages in animal models. Higher doses of this compound may lead to toxic or adverse effects, while lower doses may be more beneficial for modulating cellular processes . It is essential to determine the optimal dosage range to maximize the therapeutic potential of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid while minimizing any harmful effects.
Metabolic Pathways
5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can influence the overall metabolic state of cells, potentially leading to changes in energy production and utilization. Understanding the specific metabolic pathways affected by 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid is crucial for elucidating its role in cellular metabolism.
Transport and Distribution
The transport and distribution of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can influence its overall activity and function. Studying the transport mechanisms of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid can provide insights into its bioavailability and therapeutic potential.
Subcellular Localization
5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles within the cell . Understanding the subcellular localization of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid is essential for elucidating its precise role in cellular processes.
Properties
IUPAC Name |
5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-7-3-4-8(2)12-10(7)5-9-6-11(14(16)17)18-13(9)15-12/h3-6H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTLACIFLNWFLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C3C=C(SC3=NC2=C(C=C1)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357727 |
Source


|
| Record name | BAS 02137208 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333312-09-7 |
Source


|
| Record name | BAS 02137208 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B1202667.png)




